molecular formula C23H30N2OS B5000920 3-(4-methylphenyl)-N-{2-[3-(methylthio)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide

3-(4-methylphenyl)-N-{2-[3-(methylthio)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide

Cat. No. B5000920
M. Wt: 382.6 g/mol
InChI Key: KOLWVSQGTKGJMU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a 4-methylphenyl group, a methylthio group, a propyl group, and a tetrahydro-7-isoquinolinyl group . These groups are common in many organic compounds and can contribute various properties to the overall molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Without specific information, it’s difficult to predict the properties of this compound .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Without specific information, it’s difficult to predict the safety and hazards of this compound .

Future Directions

The future directions in the study of this compound would likely depend on its properties and potential applications. Without specific information, it’s difficult to predict the future directions for this compound .

properties

IUPAC Name

3-(4-methylphenyl)-N-[2-(3-methylsulfanylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2OS/c1-18-4-6-19(7-5-18)8-11-23(26)24-22-10-9-20-12-14-25(13-3-15-27-2)17-21(20)16-22/h4-7,9-10,16H,3,8,11-15,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLWVSQGTKGJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)CCCSC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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